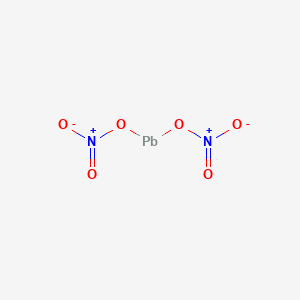

Dinitrooxylead

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dinitrooxylead (DNOL) is a chemical compound that has been used in scientific research for several decades. DNOL is a potent inhibitor of the enzyme, delta-aminolevulinic acid dehydratase (ALAD), which is involved in the heme biosynthesis pathway. The inhibition of ALAD by DNOL leads to the accumulation of toxic intermediates, resulting in biochemical and physiological effects.

Applications De Recherche Scientifique

Microtubule Depolymerization in Plant Cells

Dinitroanilines, including dinitrooxylead, are known for their action in depolymerizing plant microtubules. This process leads to chromosome doubling in plants, as demonstrated in a study on Rosa species. The study showed that dinitroaniline herbicides like trifluralin, oryzalin, and amiprophosmethyl (APM) were effective in inducing chromosome doubling in Rosa hybrids, with varying effectiveness based on concentration and exposure time (Khosravi et al., 2008).

Inhibition of Microtubulin Synthesis

Dinitroaniline herbicides, a group that includes dinitrooxylead, function by inhibiting cell division through the prevention of microtubulin synthesis. This mechanism is not only significant in plant biology but also has implications in non-target organisms like aquatic species. A study revealed that dinitramine, a dinitroaniline herbicide, caused developmental toxicity in zebrafish embryos, including abnormal cardiac development and suppression of vessel formation (Park et al., 2021).

Targeting Plant and Parasite Tubulin

Dinitroanilines selectively target plant cell α-tubulin, promoting microtubule depolymerization. This selectivity makes them useful as herbicides. Interestingly, dinitroanilines also affect microtubules in eukaryotes that have evolved from photosynthetic ancestors, such as certain parasites. A study combining in silico and assay-based approaches identified dinitroaniline compounds that could inhibit plant tubulin assembly and showed moderate cytotoxic activity towards parasites like Toxoplasma gondii and Plasmodium falciparum (Soleilhac et al., 2018).

Propriétés

Numéro CAS |

18256-98-9 |

|---|---|

Nom du produit |

Dinitrooxylead |

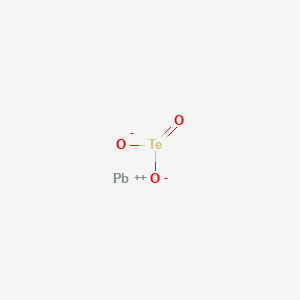

Formule moléculaire |

N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |

Poids moléculaire |

331 g/mol |

Nom IUPAC |

dinitrooxylead |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |

Clé InChI |

RLJMLMKIBZAXJO-UHFFFAOYSA-N |

Impuretés |

Impurities typically present in the reagent grade incl copper, iron and chloride ... |

SMILES |

[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |

Color/Form |

White or colorless translucent crystals Colorless, cubic crystals |

Densité |

4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |

melting_point |

470 °C |

Autres numéros CAS |

10099-74-8 |

Description physique |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |

Pictogrammes |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |

Synonymes |

lead (2+) nitrate lead nitrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)